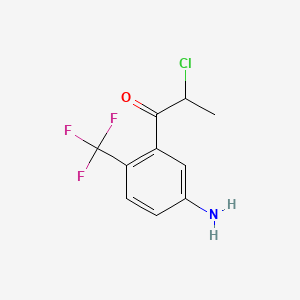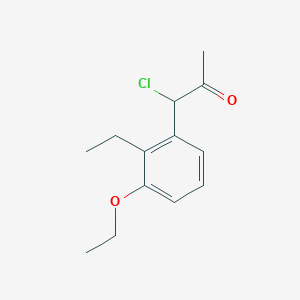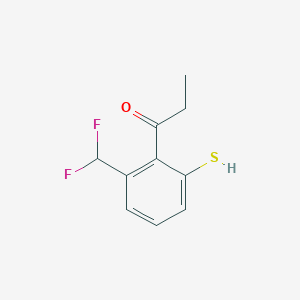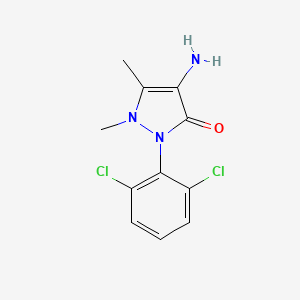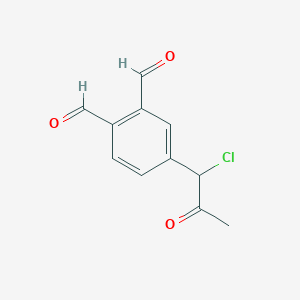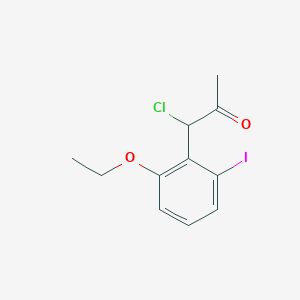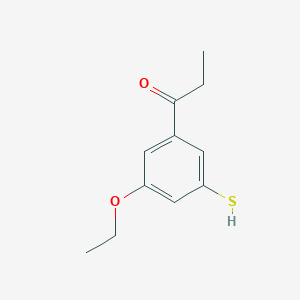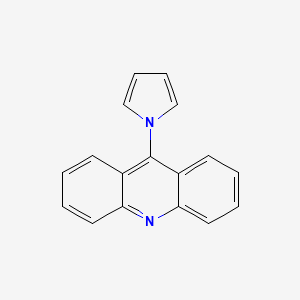
(E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety conjugated to a phenyl ring substituted with a 2-oxopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid typically involves the condensation of 3-(2-oxopropyl)benzaldehyde with malonic acid or its derivatives under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to facilitate the decarboxylation step.
Industrial Production Methods
化学反応の分析
Types of Reactions
(E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Acrylic Acid: A simpler unsaturated carboxylic acid with similar reactivity.
Chalcones: Compounds with a similar conjugated system but different substitution patterns on the phenyl ring.
Uniqueness
(E)-3-(3-(2-Oxopropyl)phenyl)acrylic acid is unique due to the presence of the 2-oxopropyl group, which can influence its reactivity and interactions with biological targets
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
3-[3-(2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)7-11-4-2-3-10(8-11)5-6-12(14)15/h2-6,8H,7H2,1H3,(H,14,15) |
InChIキー |
UQWDCJTZMNPIFT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC(=CC=C1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


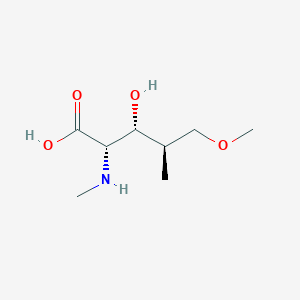

![Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14062189.png)
